Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chemical compound characterized by its unique dioxolane structure, which incorporates a carboxylate functional group. This compound features a five-membered dioxolane ring with two methyl groups at the 2-position and one at the 5-position, along with a carboxylate group at the 4-position. The stereochemistry at the 4 and 5 positions is defined as (4R,5S), indicating specific spatial arrangements of the substituents around these chiral centers.
The molecule contains a 1,3-dioxolane ring, a common functional group used as a protecting group in organic synthesis. This suggests Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate might be used as a protecting group for carbonyl compounds (aldehydes and ketones) during organic reactions PubChem, National Institutes of Health: .
The molecule also possesses a resemblance to carbohydrate structures, particularly derivatives of L-threonine. Research in this area might involve using Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a building block or precursor for the synthesis of more complex carbohydrate molecules Sigma-Aldrich: .
Some commercial suppliers list Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a product for proteomics research, but the specific application is not disclosed. Proteomics is the study of proteins, and this molecule might be used in protein modification or analysis techniques, though more information is needed to confirm this. SCBT Biotechnology
The synthesis of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves several steps:
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has potential applications in various fields:
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 2-methyl-1,3-dioxolane-4-carboxylate | Dioxolane | Lacks additional methyl groups at 2 and 5 |
Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | Ethyl group instead of methyl |
Methyl (4S)-trans-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | Different stereochemistry and fewer methyl groups |
The unique combination of stereochemistry and multiple methyl substituents distinguishes methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate from its analogs .
The compound’s IUPAC name, methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, reflects its stereochemistry and functional groups. Key structural features include:
Structural identifiers:
Spectral and Computational Data:
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC
. AELKYRWKHKGMAD-NTSWFWBYSA-N
. The compound belongs to the 1,3-dioxolane family, a class of heterocycles first characterized in the mid-20th century. Dioxolanes gained prominence as protective groups for carbonyls and diols due to their stability under basic conditions and ease of removal via acid hydrolysis.
Key milestones:
The compound’s cyclic acetal structure serves as a robust protective group for vicinal diols, preserving stereochemistry during multi-step syntheses.
Mechanism of Protection:
Applications in Synthesis:
Comparative Data:
Protective Group | Stability | Deprotection Method | Stereochemical Utility |
---|---|---|---|
Acetonide (dioxolane) | Base-stable | Mild acid | High (chiral centers preserved) |
Benzyl ether | Acid/base-stable | Hydrogenolysis | Moderate |
TBDMS | Base-stable | Fluoride ions | Low |
This compound’s unique combination of stereochemical fidelity and synthetic versatility ensures its enduring relevance in organic chemistry.
Flammable